Ivachtin

説明

特性

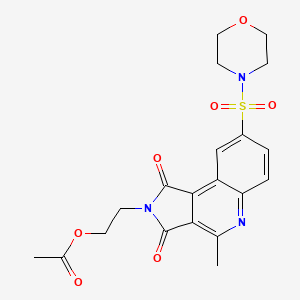

IUPAC Name |

2-(4-methyl-8-morpholin-4-ylsulfonyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O7S/c1-12-17-18(20(26)23(19(17)25)7-10-30-13(2)24)15-11-14(3-4-16(15)21-12)31(27,28)22-5-8-29-9-6-22/h3-4,11H,5-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXJJTMEUGWKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458580 | |

| Record name | IVACHTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745046-84-8 | |

| Record name | IVACHTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ivachtin (Ivermectin): A Technical Guide on the Core Mechanism of Action

Disclaimer: The term "Ivachtin" is not a recognized pharmaceutical agent. This document pertains to Ivermectin , which is likely the intended subject of inquiry. Ivermectin is a macrocyclic lactone disaccharide derived from the bacterium Streptomyces avermitilis. It is a potent, broad-spectrum antiparasitic agent widely used in human and veterinary medicine.[1][2][3] More recently, its potential anti-inflammatory, antiviral, and anticancer properties have been subjects of extensive research.[4][5][6] This guide provides a detailed technical overview of Ivermectin's core mechanisms of action for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Antiparasitic Effects

Ivermectin's principal and best-characterized mechanism of action is its effect on the nervous and muscular systems of invertebrates, such as parasitic nematodes and arthropods.[2][7]

Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The primary molecular target of Ivermectin in invertebrates is the glutamate-gated chloride channel (GluCl).[4][8][9] These channels are ligand-gated ion channels, belonging to the Cys-loop receptor family, and are found exclusively in protostome invertebrates.[10][11]

Pharmacodynamics

Ivermectin binds selectively and with high affinity to the GluCls present in the nerve and muscle cells of parasites.[1][7] This binding is allosteric, occurring at a site distinct from the glutamate-binding site, between the M1 and M3 transmembrane domains of adjacent subunits.[11] The binding of Ivermectin locks the channel in an open state, increasing the permeability of the cell membrane to chloride ions (Cl⁻).[1][8] The resulting influx of Cl⁻ leads to hyperpolarization of the neuronal or muscle cell membrane.[1] This sustained hyperpolarization renders the cell unresponsive to excitatory stimuli, causing flaccid paralysis and ultimately the death of the parasite due to starvation or expulsion from the host.[8][12]

The selectivity of Ivermectin for invertebrates is a key feature of its safety profile in mammals. Mammals do not possess GluCls; the homologous channels are glycine and GABA-gated chloride channels.[7][8] While Ivermectin can interact with mammalian GABA receptors, it does so with a much lower affinity.[1] Furthermore, mammalian GABA receptors are primarily located in the central nervous system (CNS), and Ivermectin does not efficiently cross the blood-brain barrier at therapeutic doses, further contributing to its selective toxicity.[7][8]

Figure 1: Antiparasitic mechanism of Ivermectin via GluCl activation.

Additional Molecular Targets and Mechanisms

Beyond its primary antiparasitic action, Ivermectin interacts with several other molecular targets, underpinning its anti-inflammatory and potential antiviral activities.

Modulation of Mammalian Ion Channels

-

P2X4 Receptors: Ivermectin is a potent positive allosteric modulator of ATP-gated P2X4 receptors, which are expressed in the CNS and immune cells.[13][14][15] It potentiates ATP-induced currents, reduces channel desensitization, and slows deactivation by stabilizing the open state of the channel.[14][15] This interaction is being explored for its role in neuropathic pain and neuroinflammation.[14][16]

Anti-inflammatory Mechanism

Ivermectin exhibits significant anti-inflammatory properties.[5][17][18] The primary mechanism involves the inhibition of key inflammatory signaling pathways. It has been shown to suppress lipopolysaccharide (LPS)-induced inflammation by blocking the translocation of nuclear factor kappa B (NF-κB).[18][19] This prevents the transcription and subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][17][18][19] Additionally, Ivermectin may inhibit the STAT-3 pathway, which is also involved in cytokine signaling.[4][20]

Figure 2: Ivermectin's anti-inflammatory signaling pathway.

Proposed Antiviral Mechanism

In vitro studies have shown that Ivermectin can inhibit the replication of several RNA viruses, including SARS-CoV-2.[5][21] The most cited mechanism is the inhibition of the host's nuclear transport machinery.[7][20] Ivermectin is thought to bind to and destabilize the importin (IMP) α/β1 heterodimer complex.[20][22] This complex is responsible for shuttling viral proteins into the nucleus, a critical step for viral replication and for suppressing the host's antiviral response.[19][20] By disrupting this transport, Ivermectin prevents viral proteins from reaching the nucleus, thereby inhibiting viral replication.[7] Other proposed mechanisms include binding to the SARS-CoV-2 spike protein, potentially interfering with its attachment to host cells.[22][23]

Figure 3: Proposed antiviral mechanism of Ivermectin.

Quantitative Pharmacological Data

Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Conc. (Tmax) | 3 - 5 hours | [2][24] |

| Elimination Half-life (t½) | ~12 - 56 hours | [1][2] |

| Volume of Distribution (Vc) | 3.1 - 3.5 L/kg | [3] |

| Plasma Protein Binding | ~93% | [24][25] |

| Metabolism | Hepatic (primarily CYP3A4) | [2] |

| Excretion | Almost exclusively in feces (>99%) | [1][2] |

In Vitro Efficacy and Cytotoxicity Data

| Target/Cell Line | Assay Type | Endpoint | Value | Reference(s) |

| SARS-CoV-2 (in Vero-hSLAM cells) | Viral Replication Assay | IC50 | ~2 µM | [26] |

| H. contortus GluClα3B | Two-electrode voltage clamp | EC50 (Glutamate) | 27.6 ± 2.7 µM | [10] |

| Human Urothelial Carcinoma (T24) | CCK-8 Cell Viability | IC50 (48h) | 17.4 µM | [27] |

| Human Urothelial Carcinoma (RT4) | CCK-8 Cell Viability | IC50 (48h) | 14.9 µM | [27] |

| SARS-CoV-2 Spike Protein | Equilibrium Dialysis | Kd | 0.81 µM | [28] |

Key Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is used to measure the effect of Ivermectin on ion channels like GluCls or P2X4 receptors expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells).

Methodology:

-

Cell Preparation: Culture cells (e.g., HEK293) transfected with the gene encoding the ion channel of interest or prepare Xenopus oocytes injected with the corresponding cRNA.

-

Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an appropriate internal solution.

-

Seal Formation: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Configuration: Establish a whole-cell recording configuration by rupturing the membrane patch under the pipette tip with further suction. This allows electrical access to the entire cell.[29]

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).[30]

-

Data Acquisition: Record baseline currents. Apply the channel's agonist (e.g., Glutamate or ATP) using a fast perfusion system and record the induced current.[31]

-

Ivermectin Application: Perfuse the cell with a solution containing both the agonist and a specific concentration of Ivermectin. Record the modulated current.[30][31]

-

Analysis: Measure the change in current amplitude, activation kinetics, and desensitization in the presence of Ivermectin compared to the agonist alone.

Figure 4: Experimental workflow for patch-clamp electrophysiology.

Cell Viability Assay (CCK-8 / MTT)

This protocol is used to determine the cytotoxic or anti-proliferative effects of Ivermectin on a given cell line.

Methodology:

-

Cell Seeding: Seed cells (e.g., T24 human cancer cells) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[27][32]

-

Drug Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Ivermectin (and a vehicle control, e.g., DMSO).[27]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[32]

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours.[27][32] The reagent is converted by mitochondrial dehydrogenases in living cells into a colored formazan product.

-

Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against Ivermectin concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. questjournals.org [questjournals.org]

- 3. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ivermectin: an award-winning drug with expected antiviral activity against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncodaily.com [oncodaily.com]

- 7. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 8. Ivermectin - Wikipedia [en.wikipedia.org]

- 9. drugs.com [drugs.com]

- 10. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological insights into the role of P2X4 receptors in behavioral regulation: lessons from ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antiviral and anti-inflammatory properties of ivermectin and its potential use in Covid-19 | Archivos de Bronconeumología [archbronconeumol.org]

- 18. Antiviral and anti-inflammatory properties of ivermectin and its potential use in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medrxiv.org [medrxiv.org]

- 20. Repositioning Ivermectin for Covid-19 treatment: Molecular mechanisms of action against SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 21. monash.edu [monash.edu]

- 22. Repositioning Ivermectin for Covid-19 treatment: Molecular mechanisms of action against SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ivermectin Docks to the SARS-CoV-2 Spike Receptor-binding Domain Attached to ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pharmacokinetic considerations on the repurposing of ivermectin for treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ivermectin may be a clinically useful anti-inflammatory agent for late-stage COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In Vitro Analysis of SARS-CoV-2 Spike Protein and Ivermectin Interaction [mdpi.com]

- 29. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 30. researchgate.net [researchgate.net]

- 31. Ivermectin potentiates ATP-induced ion currents in cortical neurones: evidence for functional expression of P2X4 receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ivachtin: A Technical Guide to a Selective Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivachtin, also known as Caspase-3 Inhibitor VII, is a potent, nonpeptide, and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. With a reported IC50 value of 23 nM, this compound presents a significant tool for the study of apoptosis and holds potential as a therapeutic agent in diseases characterized by excessive programmed cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information is intended to support researchers and drug development professionals in utilizing this compound for their scientific investigations.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of human diseases, including neurodegenerative disorders, ischemic injury, and autoimmune diseases. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Among these, caspase-3 is a critical effector caspase, responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The selective inhibition of caspase-3 is a promising therapeutic strategy for mitigating the detrimental effects of excessive apoptosis. This compound, a pyrrolo[3,4-c]quinoline-1,3-dione derivative, has emerged as a noteworthy small molecule inhibitor of caspase-3. Its nonpeptide nature and reversible, noncompetitive mechanism of inhibition offer potential advantages in drug development.

Mechanism of Action

This compound functions as a noncompetitive inhibitor of caspase-3. Unlike competitive inhibitors that bind to the active site, a noncompetitive inhibitor binds to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which alters the active site and reduces its catalytic efficiency, thereby preventing the cleavage of caspase-3 substrates. This mechanism of action is independent of the substrate concentration.

dot

Figure 1: Mechanism of this compound Inhibition of Caspase-3.

Quantitative Inhibitory Data

The inhibitory potency of this compound against caspase-3 has been determined through in vitro enzymatic assays. While initial reports suggest modest selectivity for caspase-3 over other caspases, detailed quantitative data for a full selectivity panel is not extensively available in the public domain.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Inhibition Type | Reversibility | Source |

| Caspase-3 | 23 | Noncompetitive | Reversible | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Caspase-3 Enzymatic Activity Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against purified recombinant caspase-3.

Materials:

-

Recombinant human caspase-3

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well microplate (black or clear, depending on the substrate)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well microplate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as a vehicle control and wells without the enzyme as a background control.

-

Add recombinant human caspase-3 to all wells except the background control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the caspase-3 substrate to all wells.

-

Immediately measure the absorbance (for pNA substrates at 405 nm) or fluorescence (for AMC substrates with excitation at ~380 nm and emission at ~460 nm) over time using a microplate reader.

-

Calculate the reaction rate (V) for each concentration of this compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

dot

Figure 2: Workflow for Caspase-3 Enzymatic Activity Assay.

Staurosporine-Induced Apoptosis in Jurkat T Cells

This protocol describes a cell-based assay to evaluate the protective effect of this compound against apoptosis induced by staurosporine in a human T-cell line.

Materials:

-

Jurkat T cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Staurosporine (dissolved in DMSO)

-

This compound (dissolved in DMSO)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Culture Jurkat T cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in a multi-well plate at a density of approximately 1 x 10^6 cells/mL.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

-

Induce apoptosis by adding staurosporine to a final concentration of 1 µM. Include a negative control group without staurosporine treatment.

-

Incubate the cells for 4-6 hours at 37°C.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cells in binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in each treatment group.

-

Evaluate the ability of this compound to reduce the percentage of apoptotic cells compared to the staurosporine-only treated group.

dot

Figure 3: Workflow for Staurosporine-Induced Apoptosis Assay.

In Vivo Studies (Data Not Available)

To date, there is a lack of publicly available data on the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. Preclinical studies in relevant animal models of diseases characterized by excessive apoptosis are necessary to evaluate the therapeutic potential of this compound. Such studies would typically involve:

-

Pharmacokinetic analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. This would involve administering the compound via relevant routes (e.g., oral, intravenous) and measuring its concentration in plasma and tissues over time.

-

Pharmacodynamic studies: Assessing the in vivo inhibition of caspase-3 activity by this compound in response to an apoptotic stimulus in a target tissue.

-

Efficacy studies: Evaluating the therapeutic benefit of this compound in animal models of diseases such as ischemic stroke, myocardial infarction, or neurodegenerative conditions.

Conclusion

This compound is a potent and selective noncompetitive inhibitor of caspase-3 that serves as a valuable research tool for studying the role of this enzyme in apoptosis. Its favorable in vitro profile warrants further investigation into its in vivo properties to explore its potential as a therapeutic agent. The experimental protocols provided in this guide offer a foundation for researchers to further characterize and utilize this compound in their studies. Future research should focus on determining a comprehensive selectivity profile and conducting in vivo studies to establish its preclinical proof of concept.

Ivachtin: A Technical Guide to a Potent Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ivachtin, a potent and reversible inhibitor of caspase-3. It details its chemical structure, physicochemical properties, biological activity, and its role in the context of apoptosis signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in apoptosis research and the development of therapeutics targeting programmed cell death.

Chemical Structure and Properties

This compound, also known as Caspase-3 Inhibitor VII or compound 7a, is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3.[1][2][3] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Caspase-3 Inhibitor VII, compound 7a | [1][2][3] |

| Chemical Name | 2-[4-Methyl-8-(morpholin-4-ylsulfonyl)-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl]ethyl acetate | [4] |

| Molecular Formula | C₂₀H₂₁N₃O₇S | [2][5] |

| Molecular Weight | 447.46 g/mol | [2][3] |

| CAS Number | 745046-84-8 | [2][3][5] |

| Purity | ≥98% or ≥99% (HPLC) | [4][5] |

| Appearance | Crystalline solid | [5] |

| SMILES | CC(=O)OCCN1C(=O)C2C(=C(C)N=C3C=2C=C(C=C3)S(=O)(=O)N4CCOCC4)C1=O | [6] |

| Solubility | DMSO (≥ 10 mg/mL), DMF (2.5 mg/mL) | [3][5] |

| Storage | Powder: -20°C for 3 years. In solvent (-80°C): 6 months | [3] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of caspase-3 with an IC₅₀ value of 23 nM.[1][2][3][6] Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1][4] this compound exhibits moderate selectivity for caspase-3 over other caspases.[1][2][6]

The primary mechanism of action of this compound is the inhibition of caspase-3 activity, which in turn blocks the downstream events of apoptosis. This has been demonstrated by its protective effect against staurosporine-induced apoptosis in human Jurkat T cells.[1][6]

Apoptosis Signaling Pathway and the Role of Caspase-3

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. It is primarily executed by a family of cysteine proteases called caspases. The activation of caspase-3 can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, which is then activated. Activated caspase-8 can directly cleave and activate pro-caspase-3.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates pro-caspase-3.

Once activated, caspase-3 cleaves a wide range of cellular substrates, leading to the dismantling of the cell.

Experimental Protocols

The anti-apoptotic activity of this compound has been demonstrated in a model of staurosporine-induced apoptosis in human Jurkat T cells.[1][6] Below is a detailed methodology for such an experiment.

Staurosporine-Induced Apoptosis in Jurkat T Cells

This protocol outlines the steps to induce apoptosis in Jurkat T cells using staurosporine and to assess the protective effects of this compound.

Materials:

-

Jurkat T cells

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Staurosporine (from Streptomyces sp.)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture Jurkat T cells in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂. Maintain cells in the logarithmic growth phase.

-

Compound Preparation: Prepare a stock solution of staurosporine in DMSO (e.g., 1 mM). Prepare stock solutions of this compound in DMSO at various concentrations.

-

Cell Treatment:

-

Harvest Jurkat T cells and adjust the cell density to 5 x 10⁵ cells/mL in fresh culture medium.

-

Pre-incubate the cells with the desired concentrations of this compound (e.g., 10 µM, 100 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce apoptosis by adding staurosporine to a final concentration of 1 µM.

-

Incubate the cells for 4-6 hours at 37°C with 5% CO₂.

-

-

Apoptosis Assessment:

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Conclusion

This compound is a valuable research tool for studying the mechanisms of apoptosis and for the preclinical evaluation of caspase-3 inhibition as a therapeutic strategy. Its well-defined chemical structure, potent and specific inhibitory activity against caspase-3, and demonstrated efficacy in cellular models of apoptosis make it a compound of significant interest to the scientific community. This technical guide provides a foundational understanding of this compound's properties and applications, serving as a starting point for further investigation and drug development efforts.

References

Ivachtin (Caspase-3 Inhibitor VII): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivachtin, also known as Caspase-3 Inhibitor VII, is a potent, non-peptidic, and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and a discussion of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of apoptosis research and drug development.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Among these, caspase-3 is a critical effector caspase, responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Consequently, the development of small molecule inhibitors of caspase-3 has been a significant focus of therapeutic research.

This compound (compound 7a) emerged from a drug discovery program aimed at identifying novel, non-peptidic inhibitors of caspase-3.[2] It belongs to a class of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones.[2] This guide details the scientific journey of this compound, from its initial discovery and synthesis to its characterization as a potent and modestly selective caspase-3 inhibitor.

Discovery and Synthesis

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study of a series of novel 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline derivatives.[2] The research focused on the impact of different substituents at the 4-position of the quinoline ring on caspase-3 inhibitory activity.

Synthesis Pathway

The synthesis of this compound and its analogues was achieved through a multi-step process. A generalized synthetic scheme is presented below. The synthesis of the 4-substituted pyrrolo[3,4-c]quinoline-1,3-dione ring system is a key feature of this process.[2]

A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.

Mechanism of Action and Biological Activity

This compound is a non-competitive and reversible inhibitor of caspase-3.[3] This mode of inhibition suggests that this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Quantitative Data

The inhibitory potency of this compound against caspase-3 and its selectivity against other caspases are critical parameters for its characterization as a research tool and potential therapeutic agent.

| Parameter | Value | Reference |

| IC50 (Caspase-3) | 23 nM | [2] |

| Selectivity | Modest selectivity for other caspases | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Synthesis of this compound (Compound 7a)

Materials:

-

Isatin-5-sulfomorpholide

-

Methyl acetoacetate

-

2-(2-Bromoethoxy)tetrahydro-2H-pyran

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Acetic anhydride

-

Other necessary solvents and reagents

Procedure:

-

Synthesis of 4-methyl-8-(morpholine-4-sulfonyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione: A mixture of isatin-5-sulfomorpholide and methyl acetoacetate is heated in the presence of a suitable base to construct the quinoline core via a Pfitzinger-type reaction.

-

N-Alkylation: The resulting intermediate is then N-alkylated using 2-(2-bromoethoxy)tetrahydro-2H-pyran in the presence of a base like potassium carbonate in a solvent such as DMF.

-

Deprotection and Acetylation: The protecting group is removed under acidic conditions, followed by acetylation with acetic anhydride to yield the final product, this compound.

This is a generalized protocol based on the synthetic scheme provided in the primary literature.[2] Specific reaction conditions, purification methods, and characterization data can be found in the cited reference.

Caspase-3 Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the IC50 value of a caspase-3 inhibitor.

Materials:

-

Recombinant human caspase-3

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)

-

This compound (or other test inhibitor)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well black microplate, add the assay buffer, recombinant human caspase-3, and the various concentrations of this compound.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic caspase-3 substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for Ac-DEVD-AMC) over time.

-

Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using a suitable software.

Cell Viability Assay (Staurosporine-Induced Apoptosis in Jurkat T cells)

This protocol describes a method to assess the protective effect of this compound against apoptosis induced by staurosporine in a cell-based model.

Materials:

-

Human Jurkat T cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Staurosporine

-

This compound

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

96-well clear or opaque microplate (depending on the assay)

-

Microplate reader

Procedure:

-

Seed Jurkat T cells into a 96-well plate at a predetermined density.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Induce apoptosis by adding a fixed concentration of staurosporine to the wells. Include control wells with untreated cells and cells treated only with staurosporine.

-

Incubate the plate for a period sufficient to induce apoptosis (e.g., 4-6 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results to assess the protective effect of this compound.[4]

Signaling Pathways

Caspase-3 is a central executioner caspase in the apoptotic signaling cascade. It can be activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationship of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent and selective nonpeptide inhibitors of caspases 3 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

Ivachtin: A Technical Guide to its Role in Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivachtin, also known as Caspase-3 Inhibitor VII, is a potent, nonpeptide, reversible, and noncompetitive inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. With an IC50 of 23 nM for caspase-3, this compound serves as a critical tool for the investigation of programmed cell death. This technical guide provides a comprehensive overview of this compound's mechanism of action, its selectivity profile, and its established role in apoptosis. Furthermore, it explores the potential implications of caspase-3 inhibition by this compound on other programmed cell death pathways, namely necroptosis and pyroptosis, based on the current understanding of the crosstalk between these cellular demise mechanisms. Detailed experimental protocols for utilizing this compound in cell-based assays are also provided to facilitate its practical application in research settings.

Introduction to this compound

This compound is a synthetic small molecule that has been identified as a highly specific inhibitor of caspase-3. Its chemical formula is C20H21N3O7S. As a research tool, this compound is instrumental in dissecting the molecular cascades of apoptosis and for exploring the therapeutic potential of targeting this pathway. It has been demonstrated to exert a protective effect in cellular models of apoptosis, such as staurosporine-induced cell death in human Jurkat T cells.

Mechanism of Action: Inhibition of Apoptosis

Apoptosis is a form of programmed cell death characterized by a series of morphological and biochemical events, culminating in the orderly removal of damaged or unwanted cells. The caspase family of proteases plays a central role in executing this process. This compound's primary mechanism of action is the direct inhibition of caspase-3, a critical downstream effector caspase.

The Apoptotic Pathway and the Role of Caspase-3

The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3 and caspase-7. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic features of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

This compound as a Caspase-3 Inhibitor

This compound functions as a noncompetitive inhibitor of caspase-3. This means it binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. This reversible inhibition allows for the controlled study of caspase-3-dependent events.

Quantitative Data: Selectivity Profile of this compound

While this compound is a potent inhibitor of caspase-3, it exhibits modest selectivity over other members of the caspase family. The following table summarizes the known inhibitory concentrations (IC50) of this compound against various human caspases.

| Caspase Target | IC50 (nM) |

| Caspase-3 | 23 |

| Caspase-7 | Data not available |

| Caspase-1 | >10,000 |

| Caspase-2 | >10,000 |

| Caspase-6 | >10,000 |

| Caspase-8 | >10,000 |

| Caspase-9 | >10,000 |

Data is limited and further comprehensive profiling is required to fully elucidate the selectivity of this compound.

Crosstalk with Other Programmed Cell Death Pathways

The inhibition of a central executioner of apoptosis by this compound has potential consequences for other programmed cell death pathways, highlighting the intricate network of cellular demise mechanisms.

Potential Role in Necroptosis

Necroptosis is a regulated form of necrosis that is independent of caspases and is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL). Under conditions where apoptosis is inhibited, for instance by a pan-caspase inhibitor, cells can be rerouted to undergo necroptosis. The specific inhibition of caspase-3 by this compound could potentially favor a necroptotic fate in cells that are primed for death, particularly if upstream caspase-8 activity is also compromised.

Implications for Pyroptosis

Pyroptosis is a pro-inflammatory form of programmed cell death dependent on the gasdermin family of proteins. Interestingly, caspase-3 has been shown to cleave gasdermin E (GSDME), leading to the formation of pores in the plasma membrane and subsequent pyroptotic cell death. Therefore, by inhibiting caspase-3, this compound may block GSDME-mediated pyroptosis in certain cellular contexts. This positions this compound as a potential tool to differentiate between caspase-3-dependent apoptosis and GSDME-driven pyroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Induction of Apoptosis in Jurkat T Cells with Staurosporine

This protocol describes a common method for inducing apoptosis in a suspension cell line, which can be used to evaluate the protective effects of this compound.

Materials:

-

Jurkat T cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Staurosporine (from a 1 mM stock solution in DMSO)

-

This compound (from a stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Culture Jurkat T cells in RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10 µM, 100 µM) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

-

Induce apoptosis by adding staurosporine to a final concentration of 1 µM.

-

Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Caspase-3 Activity Assay

This assay directly measures the enzymatic activity of caspase-3 in cell lysates and can be used to confirm the inhibitory effect of this compound.

Materials:

-

Treated cells (as described in the apoptosis induction protocol)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Microplate reader

Procedure:

-

Lyse the treated cells on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add an equal amount of protein (e.g., 50 µg) from each sample.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C and protect from light if using a fluorogenic substrate.

-

Measure the absorbance (for pNA substrates) or fluorescence at appropriate intervals using a microplate reader.

-

A decrease in signal in this compound-treated samples compared to the staurosporine-only treated samples indicates inhibition of caspase-3 activity.

Visualizations of Signaling Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: this compound's role in the apoptotic signaling pathway.

Caption: Experimental workflow for assessing this compound's anti-apoptotic effect.

Caption: Crosstalk between programmed cell death pathways and the influence of this compound.

Conclusion

This compound is a valuable and specific tool for the study of apoptosis through its potent inhibition of caspase-3. Its well-defined mechanism of action allows for the precise dissection of caspase-3-dependent signaling events. The emerging understanding of the interconnectedness of programmed cell death pathways suggests that this compound may also serve as a crucial reagent to investigate the roles of caspase-3 in necroptosis and pyroptosis. The provided protocols and visualizations are intended to facilitate the effective use of this compound in advancing our understanding of these fundamental cellular processes, which is of paramount importance for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. It is important to note that this compound is currently for research use only and has not been evaluated in clinical trials.

An In-depth Technical Guide to the Noncompetitive Inhibition of Caspase-3 by Ivachtin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ivachtin, a potent, noncompetitive inhibitor of caspase-3. The information is compiled for professionals in biomedical research and drug development, offering detailed data, experimental methodologies, and visual representations of the relevant biological pathways and laboratory workflows.

Introduction to this compound and Caspase-3

This compound, also identified as Caspase-3 Inhibitor VII or compound 7a, is a nonpeptide, small-molecule inhibitor of caspase-3.[1][2] It is characterized by its reversible and noncompetitive mechanism of action. Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade. Its activation, through cleavage by initiator caspases like caspase-8 or caspase-9, triggers a series of events leading to programmed cell death. This involves the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. Given its central role in apoptosis, the inhibition of caspase-3 is a significant area of research for therapeutic interventions in diseases characterized by excessive or inappropriate cell death.

Quantitative Data for this compound

The inhibitory activity of this compound against caspase-3 has been quantified, providing key metrics for its potency and mechanism.

| Parameter | Value | Description | Reference |

| IC50 | 23 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of caspase-3 activity. | [1][2] |

| Inhibition Type | Noncompetitive | This compound binds to a site on the enzyme distinct from the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. | [1][2] |

| Reversibility | Reversible | The binding of this compound to caspase-3 is non-covalent and can be reversed. | [1][2] |

Signaling Pathways

Caspase-3 is a central effector in the apoptotic signaling pathway, which can be initiated through two primary routes: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caspase-3 Apoptotic Signaling Pathway

The following diagram illustrates the convergence of the intrinsic and extrinsic apoptotic pathways on the activation of caspase-3.

Experimental Protocols

This section details the methodologies for key experiments to characterize the inhibition of caspase-3 by this compound.

Caspase-3 Enzymatic Activity Assay (Fluorometric)

This protocol describes a method to measure the enzymatic activity of caspase-3, which is essential for determining the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human caspase-3

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Prepare the Ac-DEVD-AMC substrate solution in Assay Buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

A fixed concentration of recombinant caspase-3

-

Varying concentrations of this compound (or vehicle control - DMSO)

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Ac-DEVD-AMC substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The rate of increase in fluorescence is proportional to the caspase-3 activity.

-

Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of Inhibition Mechanism (Noncompetitive)

To confirm the noncompetitive inhibition mechanism of this compound, the enzymatic assay is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Follow the general procedure for the Caspase-3 Enzymatic Activity Assay.

-

Set up a matrix of experiments in a 96-well plate with varying concentrations of the Ac-DEVD-AMC substrate along the x-axis and varying concentrations of this compound along the y-axis.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

For a noncompetitive inhibitor, the lines for different inhibitor concentrations will intersect on the x-axis, indicating that the Km (Michaelis constant) is unchanged, while the Vmax (maximum velocity) decreases with increasing inhibitor concentration.

-

Experimental Workflow Visualization

The following diagram outlines the workflow for characterizing a potential caspase-3 inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and reversible noncompetitive inhibitor of caspase-3. The data and protocols presented in this guide provide a framework for researchers to further investigate this compound and similar compounds. Understanding the precise mechanism of action and having robust experimental procedures are crucial for the development of novel therapeutics targeting apoptosis-related diseases.

References

An In-depth Technical Guide to the Reversible Binding of a Peptide Aldehyde Inhibitor to Caspase-3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Ivachtin" could not be found in publicly available scientific literature. This guide will use the well-characterized, reversible caspase-3 inhibitor Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-al) as a representative molecule to detail the principles and methodologies of reversible caspase-3 binding.

Introduction

Caspase-3 (cysteine-aspartic protease 3) is a critical executioner enzyme in the apoptotic pathway.[1][2] Its activation, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) signals, leads to the systematic dismantling of the cell through the cleavage of numerous cellular proteins.[1][3][4] Given its central role in programmed cell death, the modulation of caspase-3 activity is a significant therapeutic target for various diseases, including neurodegenerative disorders and cancer.

Reversible inhibitors offer a nuanced approach to modulating enzyme activity, allowing for transient and controllable inhibition compared to their irreversible counterparts. This guide focuses on Ac-DEVD-CHO, a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-3.[5] The inhibitor is designed based on the preferred cleavage sequence of caspase-3, DEVD (Asp-Glu-Val-Asp), found in key substrates like poly (ADP-ribose) polymerase (PARP).[2][6] The mechanism of inhibition involves the interaction of the aldehyde group with the active site cysteine of the caspase.[5]

This document provides a comprehensive overview of the binding kinetics, thermodynamics, and experimental protocols used to characterize the interaction between Ac-DEVD-CHO and caspase-3.

Quantitative Data on Ac-DEVD-CHO and Caspase-3 Interaction

The binding affinity and inhibitory potential of Ac-DEVD-CHO have been extensively quantified. The data presented below are compiled from various studies and represent key parameters for characterizing this reversible interaction.

| Parameter | Value | Description | Source(s) |

| Ki (Inhibition Constant) | 0.23 nM (230 pM) | A measure of the inhibitor's binding affinity. A lower Ki value indicates a stronger binding interaction. | [5][7][8] |

| Alternate Ki Value | 1.3 nM | Reported from a structural and kinetic analysis comparing multiple peptide inhibitors. | [9][10] |

| Selectivity | Inhibits Caspase-7 (Ki = 1.6 nM) | Also shows potent inhibition of caspase-7, another group II executioner caspase. | [5][11] |

| Weakly Inhibits Caspase-2 (Ki = 1.7 µM) | Demonstrates significantly weaker inhibition of caspases outside of Group II/III. | [7] |

Signaling Pathways and Mechanism of Action

Caspase-3 Activation Pathways

Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and requires proteolytic cleavage by initiator caspases to become active.[1] Understanding these activation pathways is crucial for contextualizing the role of inhibitors.

-

Intrinsic (Mitochondrial) Pathway: Cellular stress triggers the release of cytochrome c from the mitochondria.[3][4] Cytochrome c binds to Apaf-1, forming an "apoptosome" that recruits and activates initiator caspase-9.[3][4] Active caspase-9 then cleaves and activates procaspase-3.[4]

-

Extrinsic (Death Receptor) Pathway: External ligands (e.g., FasL, TNF-α) bind to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC).[3] This complex recruits and activates initiator caspase-8.[3][4] In type I cells, caspase-8 directly cleaves and activates caspase-3. In type II cells, caspase-8 cleaves Bid, which then acts on the mitochondria to trigger the intrinsic pathway.[3]

Caption: Caspase-3 activation via extrinsic and intrinsic pathways.

Reversible Inhibition Mechanism

Ac-DEVD-CHO functions as a competitive, reversible inhibitor. The aldehyde moiety (-CHO) forms a covalent but reversible thiohemiacetal adduct with the catalytic cysteine residue (Cys163) in the active site of caspase-3. This interaction mimics the transition state of substrate cleavage, effectively blocking access for natural substrates like PARP.

Caption: Mechanism of reversible inhibition of caspase-3 by Ac-DEVD-CHO.

Experimental Protocols

Detailed methodologies are essential for accurately characterizing the binding of inhibitors to their targets. Below are protocols for key experiments used to study the Ac-DEVD-CHO and caspase-3 interaction.

Caspase-3 Fluorometric Inhibition Assay

This assay measures the enzymatic activity of caspase-3 by monitoring the cleavage of a fluorogenic substrate. The inhibitory effect of Ac-DEVD-CHO is quantified by the reduction in fluorescence.

Materials:

-

Recombinant active human caspase-3

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[2]

-

Fluorogenic Substrate: Ac-DEVD-AMC (7-amino-4-methylcoumarin), 10 mM stock in DMSO.

-

Inhibitor: Ac-DEVD-CHO, 2 mM stock in DMSO.[12]

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 430-460 nm).[2]

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of caspase-3 in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 60 minutes.

-

Prepare serial dilutions of Ac-DEVD-CHO in Assay Buffer.

-

Prepare a working solution of Ac-DEVD-AMC substrate in Assay Buffer (e.g., 20 µM final concentration).[2]

-

-

Assay Setup (per well):

-

Add 50 µL of Assay Buffer.

-

Add 10 µL of the Ac-DEVD-CHO dilution (or DMSO for control).

-

Add 20 µL of the caspase-3 working solution.

-

Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add 20 µL of the Ac-DEVD-AMC substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the plate in the fluorometer.

-

Measure fluorescence intensity every 1-2 minutes for 60-90 minutes at 37°C.[12]

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, if the inhibition is competitive and the Km of the substrate is known.

-

Caption: Workflow for a caspase-3 fluorometric inhibition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics by detecting changes in mass on a sensor surface.[13] It provides association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor Chip (e.g., CM5 chip for amine coupling)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant active human caspase-3 (ligand)

-

Ac-DEVD-CHO (analyte)

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of NHS and EDC.

-

Inject caspase-3 (diluted in a low-ionic-strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell is prepared similarly but without the caspase-3 injection.[14]

-

-

Analyte Injection:

-

Prepare a series of concentrations of Ac-DEVD-CHO in running buffer.

-

Inject the analyte solutions sequentially over both the ligand and reference flow cells at a constant flow rate. Start with the lowest concentration.

-

Include a buffer-only injection (zero concentration) for double referencing.

-

-

Dissociation Phase:

-

After each analyte injection, flow running buffer over the chip to monitor the dissociation of the inhibitor from the enzyme.

-

-

Regeneration (if necessary):

-

If the inhibitor does not fully dissociate, inject a mild regeneration solution (e.g., a short pulse of low pH glycine) to prepare the surface for the next cycle.

-

-

Data Analysis:

-

Subtract the reference cell signal from the active cell signal.

-

Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kon, koff, and KD.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, KD, and stoichiometry N) in a single experiment.[15][16]

Materials:

-

Isothermal titration calorimeter

-

Recombinant active human caspase-3

-

Ac-DEVD-CHO

-

Dialysis Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the caspase-3 protein against the chosen buffer to ensure a perfect buffer match.

-

Dissolve the Ac-DEVD-CHO inhibitor in the final dialysis buffer. Mismatched buffers are a major source of error.

-

Degas both protein and inhibitor solutions immediately before the experiment.

-

-

Instrument Setup:

-

Titration:

-

Perform a series of small, timed injections (e.g., 25-30 injections of 8-10 µL each) of the inhibitor into the protein solution while stirring.[17]

-

Measure the heat change after each injection. As the protein becomes saturated, the heat change per injection will diminish.

-

-

Control Experiment:

-

Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the area of each injection peak to determine the heat released/absorbed.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting isotherm to a binding model (e.g., one-site binding) to determine KD (1/Ka), ΔH, and stoichiometry (N). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Conclusion

The reversible binding of inhibitors to caspase-3 is a cornerstone of apoptosis research and therapeutic development. Using the well-characterized inhibitor Ac-DEVD-CHO as a model, this guide has detailed the quantitative parameters, mechanistic pathways, and critical experimental protocols necessary for a thorough investigation. The combination of enzyme kinetics, SPR, and ITC provides a multi-faceted and robust characterization of the inhibitor-enzyme interaction, from initial potency screening to a deep understanding of the kinetic and thermodynamic driving forces. These methodologies form a foundational toolkit for any researcher in the field of drug discovery targeting caspases.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. stemcell.com [stemcell.com]

- 6. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rcsb.org [rcsb.org]

- 10. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. youtube.com [youtube.com]

- 14. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zaguan.unizar.es [zaguan.unizar.es]

- 16. researchgate.net [researchgate.net]

- 17. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

An In-depth Technical Guide to Ivachtin (CAS 745046-84-8): A Potent Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivachtin (CAS 745046-84-8), also known as Caspase-3 Inhibitor VII, is a potent, reversible, and non-peptidic small molecule inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a valuable chemical tool for studying the mechanisms of apoptosis and holds potential as a therapeutic agent in diseases characterized by excessive programmed cell death. This guide provides a comprehensive overview of the technical data available for this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is a synthetic, non-peptidic molecule belonging to the pyrrolo[3,4-c]quinoline-1,3-dione class of compounds.[1][3] Its development was part of a structure-activity relationship study to identify potent caspase-3 inhibitors.[1][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 745046-84-8 | [1][2][4] |

| Synonyms | Caspase-3 Inhibitor VII | [2] |

| Chemical Name | 2-[4-Methyl-8-(morpholin-4-ylsulfonyl)-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl]ethyl acetate | [1] |

| Molecular Formula | C20H21N3O7S | [1][4] |

| Molecular Weight | 447.46 g/mol | [1] |

| Purity | ≥98% (typically ≥99% by HPLC) | [1][4] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMF: 2.5 mg/mL; DMSO: Slightly soluble | [4] |

| Storage | Desiccate at +4°C or -20°C for long-term storage | [1][2] |

Biological Activity and Selectivity

This compound is a potent, reversible, and noncompetitive inhibitor of human caspase-3 with a reported IC50 value of 23 nM.[1][2] It has been described as having "modest selectivity" for caspase-3 over other caspases, though comprehensive quantitative data for its inhibitory activity against a full panel of caspases is not widely published.[1][4] Its primary biological effect is the inhibition of apoptosis.[1][4]

| Target | IC50 | Inhibition Type | Reference |

| Caspase-3 | 23 nM | Noncompetitive, Reversible | [1][2] |

Mechanism of Action: Inhibition of Apoptosis

This compound exerts its anti-apoptotic effects by directly targeting and inhibiting caspase-3, a critical executioner caspase in the apoptotic signaling pathway. In many forms of apoptosis, initiator caspases (like caspase-8 and caspase-9) are activated in response to extracellular (extrinsic pathway) or intracellular (intrinsic pathway) signals. These initiator caspases then cleave and activate executioner caspases, primarily caspase-3 and caspase-7.

Activated caspase-3 is responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. By inhibiting caspase-3, this compound effectively blocks these downstream events, thereby preventing cell death.

Signaling Pathway Diagram

The following diagram illustrates the simplified apoptotic signaling cascade and the point of intervention by this compound.

References

- 1. This compound (Caspase-3 Inhibitor VII) |cas 745046-84-8| DC Chemicals [dcchemicals.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis and caspase-3 inhibitory activity of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Protocol for Using Ivachtin in Cell Culture: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Ivachtin, a potent caspase-3 inhibitor, in cell culture experiments.

Introduction to this compound

This compound, also known as Caspase-3 Inhibitor VII, is a nonpeptide, noncompetitive, and reversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. With an IC50 value of 23 nM, this compound serves as a valuable tool for studying the roles of caspase-3 in apoptosis and other cellular processes. Its chemical formula is C₂₀H₂₁N₃O₇S, and it has a molecular weight of 447.5 g/mol . In cell-based assays, this compound has been shown to have a protective effect against apoptosis induced by agents such as staurosporine in human Jurkat T cells at concentrations of 10 and 100 μM.

Product Information and Storage

| Parameter | Details |

| Appearance | Solid powder |

| Solubility | Soluble in DMF (2.5 mg/ml); Slightly soluble in DMSO |

| Storage of Powder | Store at -20°C for up to 2 years |

| Storage of Stock Solutions | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

-

To prepare a 10 mM stock solution, dissolve 4.48 mg of this compound in 1 mL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Cell Viability Assay (MTT or WST-1) to Determine IC50

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

-

Cells of interest (e.g., Jurkat, HeLa, etc.)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) or WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Inhibition of Staurosporine-Induced Apoptosis in Jurkat Cells

This protocol describes how to assess the inhibitory effect of this compound on apoptosis induced by staurosporine in Jurkat T cells.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (10 mM)

-

Staurosporine stock solution (1 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in 6-well plates.

-

Pre-incubate the cells with this compound at desired concentrations (e.g., 10 µM and 100 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

-

Induce apoptosis by adding staurosporine to a final concentration of 1 µM.

-

Incubate the cells for 4-6 hours at 37°C.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Caspase-3 and PARP Cleavage

This protocol is for detecting the inhibition of caspase-3 activation and the cleavage of its substrate, PARP, by this compound.

Materials:

-

Cells treated as described in Protocol 3

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Caspase-3, cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

| Property | Value | Reference |

| Target | Caspase-3 | [1][2] |

| IC50 | 23 nM | [1][2] |

| Mechanism of Action | Nonpeptide, noncompetitive, reversible inhibitor | [1][2] |

| Chemical Formula | C₂₀H₂₁N₃O₇S | [3] |

| Molecular Weight | 447.5 g/mol | [3] |

Table 2: Illustrative Data on the Effect of this compound on Staurosporine-Induced Apoptosis in Jurkat Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Inhibition of Apoptosis |

| Vehicle Control | - | 5 | - |

| Staurosporine | 1 | 60 | - |

| Staurosporine + this compound | 10 | 35 | 41.7% |

| Staurosporine + this compound | 100 | 15 | 75.0% |

Note: The data in this table is illustrative and based on typical results. Actual results may vary depending on experimental conditions.

Visualization of Pathways and Workflows

Caption: Apoptosis signaling pathway highlighting the central role of Caspase-3 and its inhibition by this compound.

References

Ivachtin dosage and concentration for in vitro experiments

Note on "Ivachtin"